Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate)
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Overview
Description
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) is a synthetic compound derived from estradiol, a naturally occurring estrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) involves multiple steps. One common method includes the esterification of estradiol with benzoic acid and hydroxyacetic acid under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxyl groups to ketones or aldehydes.
Reduction: The compound can be reduced to form different derivatives with altered biological activity.
Substitution: The benzoate and hydroxyacetate groups can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically conducted under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different alcohol derivatives .
Scientific Research Applications
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) has several scientific research applications:
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates various signaling pathways that regulate gene expression and cellular functions. The molecular targets include estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ), which play crucial roles in mediating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Estradiol: The parent compound with similar estrogenic activity.
Estrone: Another naturally occurring estrogen with a different structure and potency.
Estriol: A weaker estrogen with distinct biological effects.
Uniqueness
Estra-1,3,5(10)-triene-3,17-diol, (17-beta)-, 3-benzoate 17-(hydroxyacetate) is unique due to its synthetic modifications, which enhance its stability and bioavailability compared to natural estrogens. These modifications also allow for targeted therapeutic applications, making it a valuable compound in medical research .
Properties
CAS No. |
75219-61-3 |
---|---|
Molecular Formula |
C27H30O5 |
Molecular Weight |
434.5 g/mol |
IUPAC Name |
[(8R,9S,13S,14S,17S)-17-(2-hydroxyacetyl)oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate |
InChI |
InChI=1S/C27H30O5/c1-27-14-13-21-20-10-8-19(31-26(30)17-5-3-2-4-6-17)15-18(20)7-9-22(21)23(27)11-12-24(27)32-25(29)16-28/h2-6,8,10,15,21-24,28H,7,9,11-14,16H2,1H3/t21-,22-,23+,24+,27+/m1/s1 |
InChI Key |
DAJHENFSHYPTMJ-TXDQRGGKSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CO)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CO)CCC4=C3C=CC(=C4)OC(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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